![molecular formula C24H25NO2 B4266079 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid](/img/structure/B4266079.png)
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Overview
Description
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as CHPQ, is a novel quinoline derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation and protect against neuronal damage. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one limitation of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. One area of research could focus on the development of new drugs based on the chemical structure of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. Another area of research could focus on the optimization of the synthesis method for 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid to improve its solubility and pharmacokinetic properties. Additionally, further research could be conducted to elucidate the mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid and its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders.
Scientific Research Applications
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
2-(4-cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-15-8-13-21-20(14-15)22(24(26)27)16(2)23(25-21)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLFQKYSFUOAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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